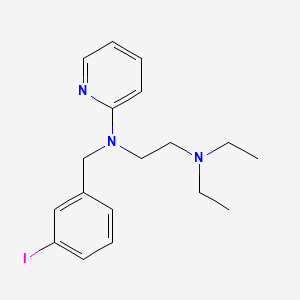
Pyridine, 2-((m-iodobenzyl)(2-(diethylamino)ethyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-((m-iodobenzyl)(2-(diethylamino)ethyl)amino)- is a complex organic compound that belongs to the class of pyridine derivatives Pyridine itself is a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives often involves multi-step organic reactions. For Pyridine, 2-((m-iodobenzyl)(2-(diethylamino)ethyl)amino)-, a common synthetic route might include:
Formation of the Pyridine Ring: This can be achieved through methods such as the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Iodobenzyl Group: This step typically involves electrophilic aromatic substitution reactions where an iodinated benzyl halide reacts with the pyridine ring.
Attachment of the Diethylaminoethyl Group: This can be done through nucleophilic substitution reactions where a diethylaminoethyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of pyridine derivatives often employs catalytic processes to enhance yield and selectivity. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be effective in introducing various substituents onto the pyridine ring .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Pyridine derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halides and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halides (e.g., iodobenzyl halide) and organometallic reagents (e.g., Grignard reagents).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridines.
Applications De Recherche Scientifique
Pyridine, 2-((m-iodobenzyl)(2-(diethylamino)ethyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique physical properties.
Mécanisme D'action
The mechanism of action of pyridine derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the iodinated benzyl group and the diethylaminoethyl group can enhance the compound’s ability to bind to these targets, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
α-Picoline: A methyl-substituted pyridine.
β-Picoline: Another methyl-substituted pyridine with different substitution patterns.
2,6-Lutidine: A dimethyl-substituted pyridine.
Uniqueness
The iodinated benzyl group, in particular, can participate in unique substitution reactions, while the diethylaminoethyl group can enhance solubility and biological activity .
Propriétés
Numéro CAS |
74037-52-8 |
|---|---|
Formule moléculaire |
C18H24IN3 |
Poids moléculaire |
409.3 g/mol |
Nom IUPAC |
N,N-diethyl-N'-[(3-iodophenyl)methyl]-N'-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C18H24IN3/c1-3-21(4-2)12-13-22(18-10-5-6-11-20-18)15-16-8-7-9-17(19)14-16/h5-11,14H,3-4,12-13,15H2,1-2H3 |
Clé InChI |
GYMFGVMTXNOJDF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN(CC1=CC(=CC=C1)I)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B14436903.png)
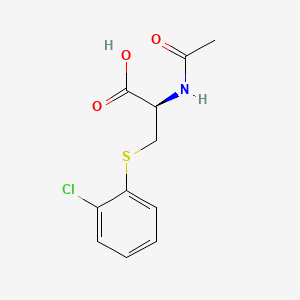
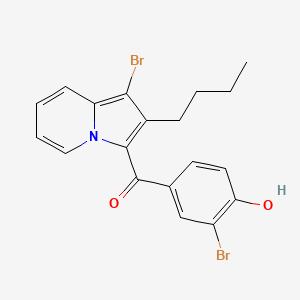
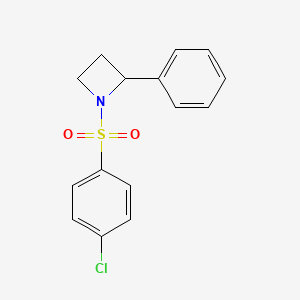

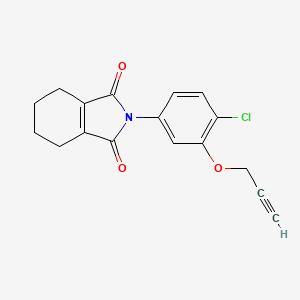
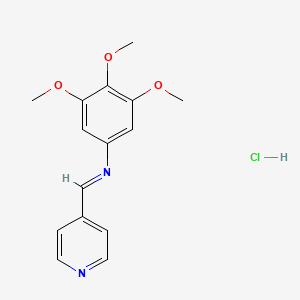

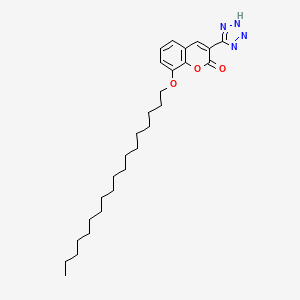
![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)
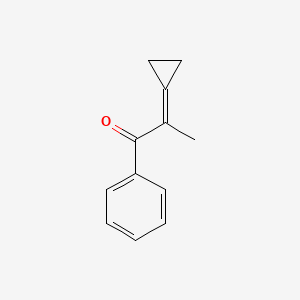

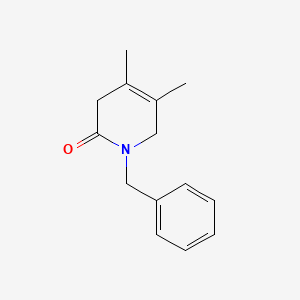
![2-[(Dodecylamino)methyl]phenol](/img/structure/B14436988.png)
